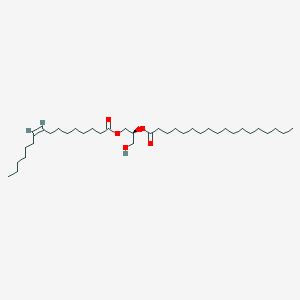
1-Palmitoleoyl-2-stearoyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-palmitoleoyl-2-stearoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoleoyl and stearoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid and a palmitoleic acid.
DG(16:1(9Z)/18:0/0:0)[iso2], also known as diacylglycerol(16:1/18:0) or DAG(16:1/18:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/18:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/18:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/18:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/18:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/18:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:1(9Z)/18:0) pathway and phosphatidylcholine biosynthesis PC(16:1(9Z)/18:0) pathway. DG(16:1(9Z)/18:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:0/18:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:0/18:2(9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:0/20:3(5Z, 8Z, 11Z)) pathway.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C₁₈H₃₄O₃
- Molecular Weight : 290.47 g/mol
- Structure : It features a glycerol backbone with palmitoleoyl and stearoyl acyl groups at the sn-1 and sn-2 positions, respectively.
Biological Applications
- Cell Membrane Studies :
- Metabolic Research :
- Drug Delivery Systems :
Industrial Applications
-
Food Industry :
- The compound is investigated for its role in food technology, particularly in improving the stability of emulsions and preventing lipid oxidation. It serves as a model compound to study the oxidative stability of food products.
- Cosmetic Formulations :
- Biotechnology :
Case Study 1: Membrane Dynamics
A study utilizing molecular dynamics simulations demonstrated that this compound influences the depth distribution of spin labels within lipid bilayers. The findings highlighted its role in modulating membrane fluidity, which is crucial for cellular signaling processes .
Case Study 2: Drug Delivery Efficiency
Research indicated that formulations containing this compound significantly improved the oral bioavailability of poorly soluble drugs. The compound's ability to form stable micelles was shown to enhance drug solubilization and absorption in gastrointestinal models .
Propiedades
Fórmula molecular |
C37H70O5 |
|---|---|
Peso molecular |
594.9 g/mol |
Nombre IUPAC |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h14,16,35,38H,3-13,15,17-34H2,1-2H3/b16-14-/t35-/m0/s1 |
Clave InChI |
SPBROLJVHYTNGF-BSNNDZOISA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















